molecular formula C16H10ClFN2OS B2996425 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 338773-95-8

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2996425
CAS No.: 338773-95-8
M. Wt: 332.78
InChI Key: XFZVZCWJDBANNT-ZROIWOOFSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group, along with a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a base such as sodium hydroxide, followed by the addition of a thiol reagent to introduce the sulfanylidene group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the imidazolidinone ring or the sulfanylidene group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinones, thiols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZVZCWJDBANNT-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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